5-Nitro-2-(pyrazol-1-yl)benzonitrile
Overview
Description
5-Nitro-2-(pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6N4O2 and a molecular weight of 214.18 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H6N4O2/c11-7-8-6-9 (14 (15)16)2-3-10 (8)13-5-1-4-12-13/h1-6H
. This indicates the presence of a pyrazole ring attached to a benzonitrile group with a nitro group at the 5th position. Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.18 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Scientific Research Applications
Heteroaromatic Synthesis
The compound has been studied in the context of synthesizing and reacting α-acetylenic ketones, which are crucial in heteroaromaticity research. Sasaki and Yoshioka (1971) explored the synthesis and reactions of various nitrofuran rings, including the 5-nitro-2-furyl compounds, which have a structural resemblance to 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Sasaki & Yoshioka, 1971).
Electrophilic Reactions
Chauzov et al. (2002) studied the reactions of pyrazole and its derivatives with 1,4-dimethoxybenzene, highlighting the compound's utility in electrophilic reactions. This research provides insight into the basicity and reaction mechanisms involving pyrazole-based compounds (Chauzov et al., 2002).
Complex Formation with Palladium
Abu-Surrah et al. (2010) investigated new palladium(II) complexes bearing pyrazole-based Schiff base ligands. This research demonstrates the compound's potential in forming complexes with palladium, which could have implications in catalysis and materials science (Abu-Surrah et al., 2010).
Structural and Spectral Studies
Gloria Sairem and colleagues (2012) conducted research on cyclic π-perimeter hydrocarbon platinum group metal complexes, including compounds derived from 3-(2-pyridyl)pyrazole with a pendant nitrile group. These studies contribute to understanding the structural and spectral properties of such complexes (Sairem et al., 2012).
Magnetic Relaxation Studies
In 2019, Xi et al. explored the use of a nitronyl nitroxide biradical ligand similar to this compound in constructing hetero-tri-spin CoII-LnIII systems. This study is significant for understanding slow magnetic relaxation in such complexes, potentially useful in magnetic materials research (Xi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-nitro-2-pyrazol-1-ylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-7-8-6-9(14(15)16)2-3-10(8)13-5-1-4-12-13/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDLUQSKVCVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281269 | |
Record name | 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-12-8 | |
Record name | 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17417-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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